

Technical Support Center: DWP-05195 In Vivo Experiments

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Compound of Interest

Compound Name: DWP-05195

Cat. No.: B15577635

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing **DWP-05195** in in vivo experimental settings. The information is tailored for scientists and professionals in drug development engaged in preclinical research.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments with **DWP-05195**, a potent TRPV1 antagonist.

Issue 1: Unexpected Hyperthermia or Altered Body Temperature

Question: We observed a significant, dose-dependent increase in the core body temperature of our research animals following administration of **DWP-05195**. How can we manage and interpret this effect?

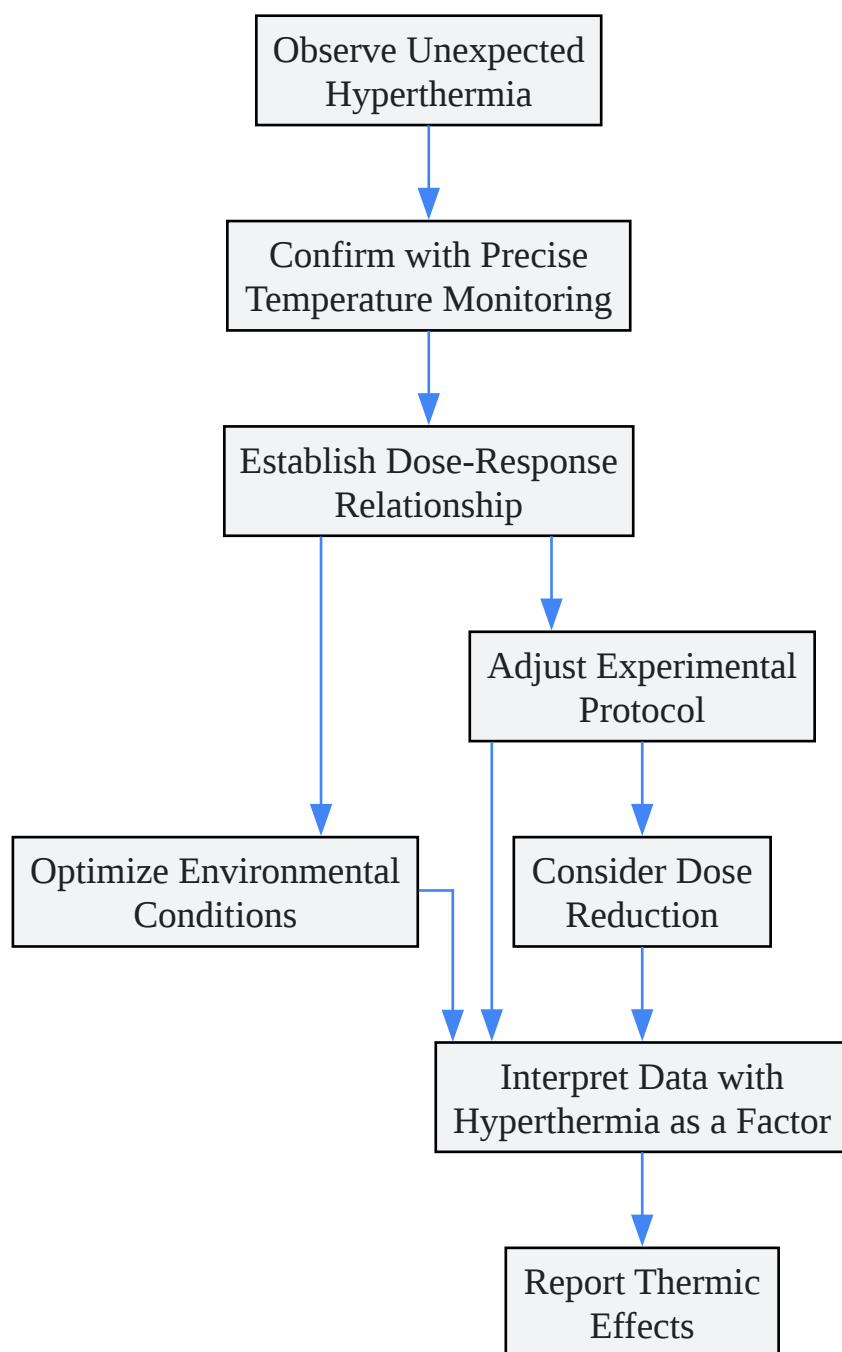
Answer:

Hyperthermia is a known on-target effect of many TRPV1 antagonists.^{[1][2]} This phenomenon is thought to result from the blockade of TRPV1 channels that are involved in the normal regulation of body temperature.^{[2][3][4]}

Troubleshooting Steps:

- Confirm and Characterize the Effect:
 - Precisely measure core body temperature at regular intervals post-administration using a rectal probe or implantable telemetry device.
 - Establish a clear dose-response relationship for the hyperthermic effect.
 - Determine the onset, peak, and duration of the temperature change.
- Environmental and Husbandry Considerations:
 - House animals in a temperature-controlled environment within their thermoneutral zone to avoid exacerbating the hyperthermic response.
 - Ensure animals have ad libitum access to water to prevent dehydration.
 - Avoid stressing the animals, as stress can independently influence body temperature.
- Experimental Design Adjustments:
 - Incorporate temperature monitoring as a standard endpoint in your study protocol.
 - Consider including a positive control (another known TRPV1 antagonist that causes hyperthermia) and a vehicle control.
 - If the hyperthermia is severe and impacting animal welfare, consider dose reduction or exploring alternative dosing regimens (e.g., continuous infusion vs. bolus injection) if feasible with your experimental goals.
- Data Interpretation:
 - When analyzing efficacy data (e.g., analgesia), consider the potential confounding influence of hyperthermia.
 - Report the thermic effects of **DWP-05195** alongside your primary findings.

Logical Workflow for Troubleshooting Hyperthermia



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Caption: Workflow for addressing hyperthermia in **DWP-05195** experiments.

Issue 2: Lack of Efficacy or High Variability in Analgesic Response

Question: We are not observing the expected analgesic effect of **DWP-05195** in our neuropathic pain model, or the results are highly variable between animals. What are the potential causes and solutions?

Answer:

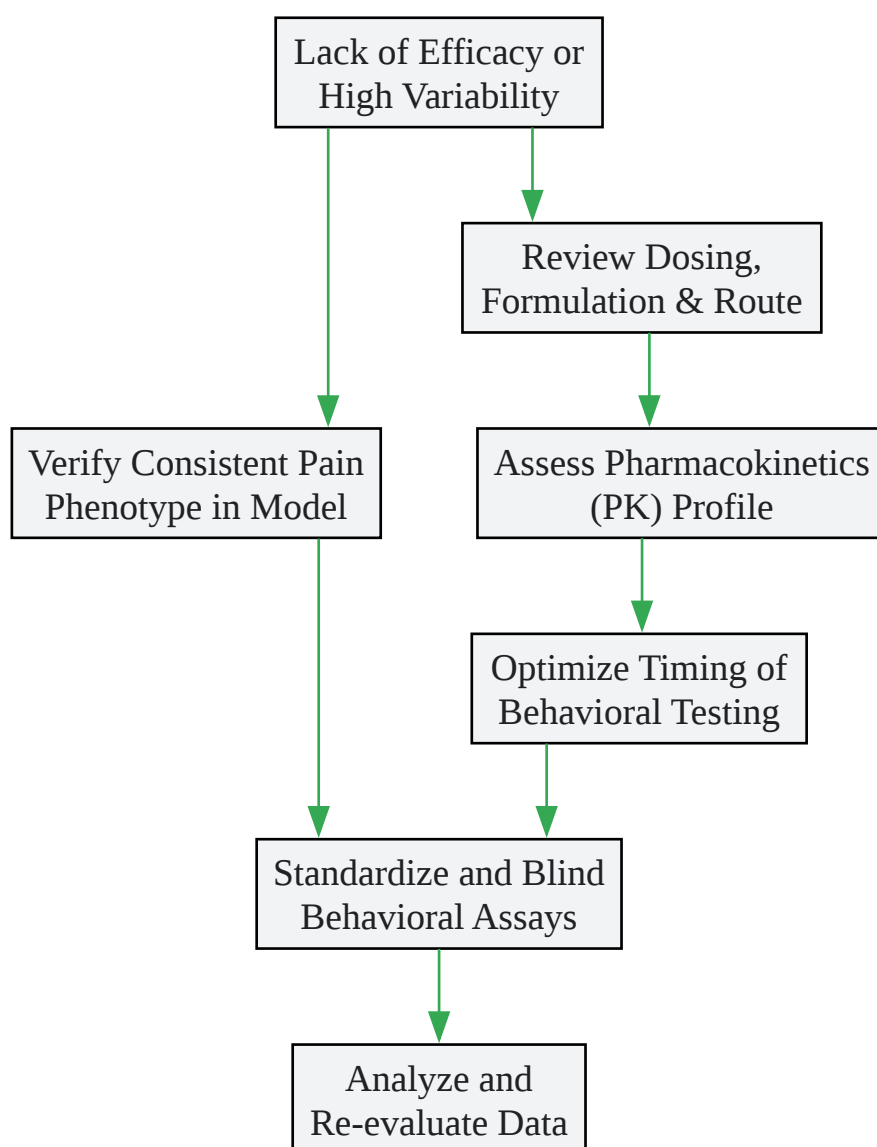
The lack of efficacy or high variability can stem from several factors, including the animal model itself, the experimental protocol, and the pharmacokinetics of the compound.

Troubleshooting Steps:

- Verify Animal Model Phenotype:
 - Ensure that the chosen animal model (e.g., nerve injury, diabetic neuropathy) exhibits a consistent and robust pain-like phenotype before initiating the drug study.^{[5][6]} This can be confirmed by assessing baseline mechanical allodynia or thermal hyperalgesia.
 - Variability in surgical procedures or the induction of diabetes can lead to inconsistent pain phenotypes.
- Review Dosing and Formulation:
 - Confirm the accuracy of dose calculations and the stability and solubility of the **DWP-05195** formulation.
 - The route of administration and vehicle used can significantly impact drug exposure. Ensure the chosen vehicle is appropriate and does not have any confounding effects.
- Pharmacokinetic Considerations:
 - The timing of behavioral testing relative to drug administration is critical. The peak analgesic effect should coincide with the peak plasma concentration (T_{max}) of **DWP-05195**.
 - If pharmacokinetic data for your specific species and route of administration are not available, consider conducting a pilot PK study.
- Behavioral Testing Paradigm:

- Ensure that the personnel conducting the behavioral tests are blinded to the treatment groups to minimize bias.
- Habituate the animals to the testing environment and procedures to reduce stress-induced variability.
- Use standardized and validated methods for assessing pain-like behaviors.[7]

Experimental Workflow for Investigating Lack of Efficacy



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Caption: Troubleshooting workflow for addressing efficacy issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **DWP-05195**?

A1: **DWP-05195** is a transient receptor potential vanilloid 1 (TRPV1) antagonist.[8][9] It competitively inhibits the transduction of pain signals initiated by TRPV1 agonists like capsaicin.[4] In some cancer cell lines, it has been shown to induce apoptosis through a pathway involving reactive oxygen species (ROS), p38, and C/EBP homologous protein (CHOP), leading to endoplasmic reticulum (ER) stress.[3][10]

DWP-05195 Signaling Pathway in Ovarian Cancer Cells



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Caption: **DWP-05195**-induced apoptotic pathway in cancer cells.

Q2: What are the key pharmacokinetic parameters of **DWP-05195** from human studies?

A2: In a first-in-human study, the maximum plasma concentration (C_{max}) and the area under the plasma concentration-time curve (AUC) of **DWP-05195** increased in a dose-dependent manner after single and multiple oral doses.[2][9]

Summary of Single-Dose Pharmacokinetics in Healthy Volunteers

Dose	Cmax (ng/mL)	Tmax (hr)	AUClast (ng·hr/mL)
10 mg	64.8 ± 29.5	1.0 (0.5-2.0)	185.1 ± 72.8
30 mg	221.3 ± 103.1	1.0 (0.5-3.0)	711.2 ± 217.4
100 mg	753.8 ± 321.7	1.0 (0.5-2.0)	2883.8 ± 1045.3
200 mg	1211.3 ± 467.5	1.5 (1.0-4.0)	6088.8 ± 2145.4
400 mg	2125.0 ± 897.6	2.0 (1.0-4.0)	13180.0 ± 5437.5
600 mg	2855.0 ± 1043.9	2.0 (1.0-4.0)	19183.8 ± 7380.0

Data presented as mean ± standard deviation, except for Tmax which is median (range).

Q3: What are the reported adverse effects of **DWP-05195** in vivo?

A3: In human clinical trials, **DWP-05195** was generally well-tolerated.^[9] The most notable adverse effect was a dose-dependent increase in body temperature, with some subjects experiencing mild to moderate hyperthermia (up to 38.3°C).^[1] All reported adverse events resolved without intervention.^[1]

Q4: Which animal models are appropriate for studying the efficacy of **DWP-05195**?

A4: Given that **DWP-05195** is being developed for pain management, relevant animal models include those for neuropathic and inflammatory pain.^[4]^[10]

- Neuropathic Pain Models:
 - Spinal Nerve Ligation (Chung Model): Involves tight ligation of the L5 spinal nerve.^[5]
 - Chronic Constriction Injury (CCI): Loose ligatures are placed around the sciatic nerve.
 - Diabetic Neuropathy Models: Often induced by streptozotocin (STZ) injection to model Type 1 diabetes or using genetic models like db/db mice for Type 2 diabetes.^[6]^[11]^[12]
- Inflammatory Pain Models:

- Carrageenan- or Complete Freund's Adjuvant (CFA)-induced Paw Edema: Injection of an inflammatory agent into the paw to induce localized inflammation and hyperalgesia.

Experimental Protocols

Protocol 1: Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats

This protocol is adapted from the method originally described by Kim and Chung (1992).

- Anesthesia and Preparation:
 - Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
 - Shave and sterilize the skin over the lumbar region.
 - Place the animal in a prone position on a heating pad to maintain body temperature.
- Surgical Procedure:
 - Make a midline incision over the L4-L6 vertebrae.
 - Dissect the paraspinal muscles to expose the L5 transverse process.
 - Carefully remove the L5 transverse process to visualize the L4 and L5 spinal nerves.
 - Isolate the L5 spinal nerve and tightly ligate it with a silk suture.
 - Ensure that the ligation is secure but does not sever the nerve.
- Closure and Post-operative Care:
 - Close the muscle layer and skin with sutures.
 - Administer post-operative analgesics as per institutional guidelines.
 - Monitor the animal for recovery and signs of distress.
- Behavioral Assessment:

- Allow a recovery period of at least 3-5 days.
- Assess for the development of mechanical allodynia using von Frey filaments and/or thermal hyperalgesia using a plantar test device. A stable pain phenotype is typically established within 7-14 days.

Protocol 2: Streptozotocin (STZ)-Induced Diabetic Neuropathy in Mice

This protocol describes the induction of Type 1 diabetes to study diabetic neuropathy.^{[6][7]}

- Induction of Diabetes:
 - Fast the mice for 4-6 hours.
 - Prepare a fresh solution of STZ in cold citrate buffer (pH 4.5).
 - Administer a single high dose or multiple low doses of STZ via intraperitoneal (i.p.) injection. A common regimen is a single dose of 150-200 mg/kg or multiple low doses of 50-60 mg/kg on consecutive days.
 - Return animals to their cages with free access to food and water.
- Monitoring of Diabetes:
 - Monitor blood glucose levels from tail vein blood samples starting 48-72 hours after the final STZ injection.
 - Animals with blood glucose levels consistently above 250 mg/dL are considered diabetic.
 - Monitor animal weight and general health status regularly.
- Development of Neuropathy:
 - Diabetic neuropathy develops over several weeks to months.
 - Begin behavioral testing for mechanical allodynia and thermal hyperalgesia 3-4 weeks after the confirmation of diabetes.

- Administration of **DWP-05195** and Efficacy Testing:
 - Once a stable neuropathic pain phenotype is established, administer **DWP-05195** according to your experimental design.
 - Conduct behavioral assessments at appropriate time points post-dosing to evaluate the analgesic effects of the compound.

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